

The Discovery and Chemical Profile of PF-07265028: A Technical Overview

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Compound of Interest		
Compound Name:	PF-07265028	
Cat. No.:	B15613986	Get Quote

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Executive Summary

PF-07265028 is a potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). Developed by Pfizer for immuno-oncology applications, PF-07265028 was engineered to enhance anti-tumor immunity by targeting a key negative regulator of T-cell activation. The discovery process was a testament to modern structure-based drug design, navigating challenges of potency, selectivity, and metabolic stability. Although its clinical development was discontinued after a Phase 1 trial, the extensive preclinical data and the scientific journey leading to its creation offer valuable insights for researchers in kinase inhibitor design and cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key preclinical data of PF-07265028.

Discovery and Medicinal Chemistry

The development of **PF-07265028** was initiated to address the need for novel cancer therapies that could reinvigorate the patient's own immune system to fight tumors. HPK1 was identified as a high-interest target due to its role as a negative regulator of T-cell receptor (TCR) signaling.[1]







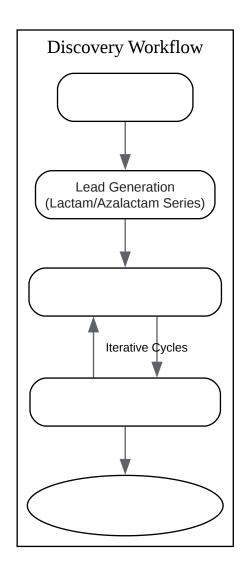
The drug discovery campaign, led by Pfizer, began with a lactam/azalactam series of inhibitors. [2][3] The primary strategy employed was structure-based drug design, which utilized co-crystal structures of early leads bound to the HPK1 kinase domain.[2][4] This approach, combined with meticulous analysis of lipophilic efficiency, guided the optimization of the chemical scaffold.[2] [4]

Key challenges in the optimization process included:

- Potency Enhancement: Mitigating ligand strain within the binding pocket to improve inhibitory activity.[2]
- ADME Liabilities: Addressing issues of plasma instability and significant metabolism by the cytochrome P450 enzyme CYP2D6.[2][5]
- Kinase Selectivity: Ensuring high selectivity for HPK1, particularly over other immune-modulating kinases with high homology to avoid off-target effects.[2]

This multi-parameter optimization effort culminated in the identification of **PF-07265028** as a clinical candidate that advanced into a Phase 1 clinical trial (NCT05233436) for patients with advanced or metastatic solid tumors.[2]





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Figure 1. Drug discovery workflow for **PF-07265028**.

Chemical Structure

The chemical structure of **PF-07265028** is defined by the following details:



Identifier	Value
IUPAC Name	(S)-2-(5-(((R)-1-aminopropyl)amino)-3-(((S)-pyrrolidin-3-yl)amino)pyrazin-2-yl)-N-(4-(5-methyl-4,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-a]pyridin-3-yl)phenyl)-2-phenylacetamide
SMILES	CCINVALID-LINK c1nc(N2CCC[C@H]2C)cc2c1CN(c1cccc(- c3nnc4n3INVALID-LINKCC4)n1)C2=O
Molecular Formula	C27H33N9O
Molecular Weight	511.62 g/mol

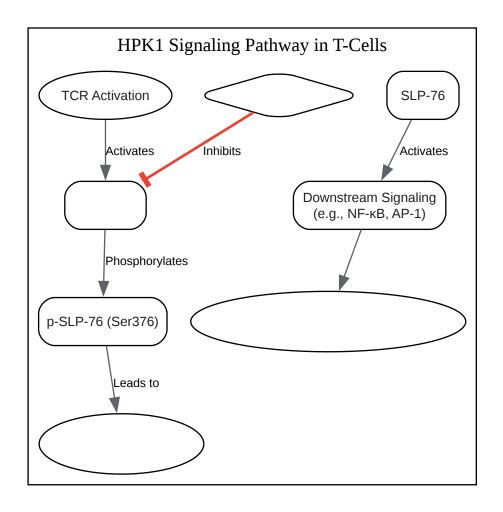
Mechanism of Action

PF-07265028 is an orally bioavailable inhibitor of the serine/threonine kinase HPK1.[7] HPK1 is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of T-cell and B-cell activation.[7]

In the context of T-cell activation, engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) initiates a signaling cascade. A key component of this cascade is the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa). HPK1 dampens this signal by phosphorylating SLP-76 at the Serine 376 residue. This phosphorylation event leads to the recruitment of the ubiquitin ligase 14-3-3, which ultimately results in the attenuation of downstream signaling, reduced cytokine production (like Interleukin-2, IL-2), and decreased T-cell proliferation.

PF-07265028 binds to the ATP-binding site of HPK1, inhibiting its kinase activity. By blocking HPK1, the molecule prevents the phosphorylation of SLP-76. This action abrogates the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of effector cytokines. This heightened anti-tumor immune response is expected to lead to the destruction of tumor cells by cytotoxic T-lymphocytes.[7]





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